N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring and a benzamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It is known that benzothiazole derivatives can interact with various targets leading to their biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It is mentioned that the synthesized compounds showed a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its anti-inflammatory activity . The compound showed promising activity against COX-1 and COX-2 enzymes, key players in the inflammatory response . The compound’s interaction with these enzymes suggests that it may have a role in biochemical reactions involving these enzymes .
Cellular Effects
Based on its anti-inflammatory activity, it can be inferred that it may influence cell function by modulating the activity of COX-1 and COX-2 enzymes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its anti-inflammatory activity suggests that it may exert its effects at the molecular level by inhibiting the activity of COX-1 and COX-2 enzymes . This could potentially lead to changes in gene expression related to inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reactions: The benzothiazole and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Benzamide Group: The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the thiophene ring.
2-(4,5-dimethylthiophen-2-yl)benzothiazole: Similar structure but lacks the benzamide group.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is unique due to the combination of the benzothiazole, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWRABVNBOXUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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